molecular formula C20H19FN2O2S B2697276 2-(2-fluorophenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide CAS No. 1396850-91-1

2-(2-fluorophenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide

Cat. No.: B2697276
CAS No.: 1396850-91-1
M. Wt: 370.44
InChI Key: WBIMIQVHXGYMDV-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This propanamide derivative features a thiazole core, a privileged scaffold in drug discovery known for its diverse biological activities. Compounds with this structural motif are frequently investigated for their potential to interact with key biological targets. Structurally related 2,2,2-trisubstituted acetamide derivatives have been identified and patented as activators of the glucokinase (GK) enzyme . Glucokinase serves as a critical regulator of glucose homeostasis, and its activators represent a promising therapeutic avenue for metabolic disorders, including type 2 diabetes . Consequently, this compound is a valuable candidate for research focused on metabolic disease pathways and insulin signaling. Furthermore, recent studies on analogous N-(thiazol-2-yl)benzamide compounds have revealed their activity as selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . These findings suggest that the thiazole-propanamide structure could serve as a key pharmacophore for developing selective pharmacological tools to study the poorly understood physiological functions of this ligand-gated ion channel . The compound is provided as a high-purity material to support these and other advanced investigative applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-13-18(26-20(23-13)15-8-4-3-5-9-15)12-22-19(24)14(2)25-17-11-7-6-10-16(17)21/h3-11,14H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIMIQVHXGYMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C(C)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methyl-2-phenylthiazole with appropriate reagents under controlled conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced through a nucleophilic substitution reaction involving 2-fluorophenol and a suitable leaving group.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the intermediate compounds with propanoyl chloride or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.

    Reduction: Reduction reactions may target the amide bond or the fluorophenoxy group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazole ring or phenyl group.

    Reduction Products: Reduced forms of the amide bond or fluorophenoxy group.

    Substitution Products: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways Involved: The compound may influence biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional aspects of the target compound with its analogs:

Compound Name Structural Features Biological Activity Synthesis Method (Yield) Key References
Target: 2-(2-Fluorophenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide - 2-Fluorophenoxy group
- 4-Methyl-2-phenylthiazole core
Not explicitly reported; inferred anticancer/kinase inhibition based on analogs Likely Hantzsch cyclization (analog yields: 76–99%)
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) - 4-Fluorophenyl on thiazole
- Furan side chain
Potent KPNB1 inhibition; anticancer activity in cell assays Suzuki coupling (multi-step)
N-(2,4-Diphenyl-1,3-thiazol-5-yl)propanamide (18a) - Dual phenyl groups on thiazole
- Simple propanamide chain
Not reported; structural focus on catalyst-free synthesis Hantzsch cyclization (90%)
2-(2-Fluorophenoxy)-N-(2-(piperidin-1-yl)ethyl)propanamide - 2-Fluorophenoxy group
- Piperidine-ethylamine side chain
Not reported; piperidine may enhance bioavailability Unclear (no yield specified)
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide - Tetrazole ring (acidic H-bond donor)
- 4-Methoxyphenyl group
PPAR modulation (inferred from structural analogs) Multi-step coupling (no yield specified)

Key Observations:

Structural Variations and Activity: The 2-fluorophenoxy group in the target compound distinguishes it from analogs with non-fluorinated aryl groups (e.g., 18a). Fluorination typically enhances metabolic stability and membrane permeability . Compounds with tetrazole substituents (e.g., ) exhibit different electronic profiles due to the tetrazole’s acidity, which may favor interactions with charged residues in targets like PPARs.

Synthetic Methods :

  • The target compound’s synthesis likely follows the Hantzsch cyclization method (used for analogs in ), which avoids catalysts and achieves high yields (76–99%).
  • In contrast, compounds like 31 require Suzuki-Miyaura coupling for aryl-aryl bond formation, adding complexity .

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